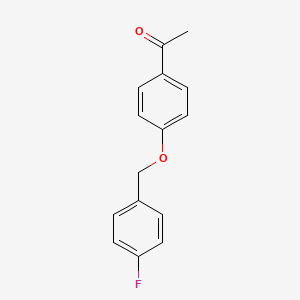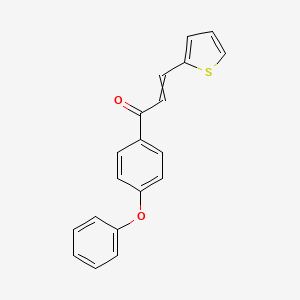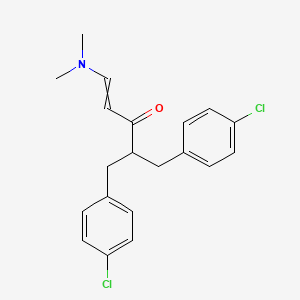
1-(3-Fluorophenyl)imidazole
説明
1-(3-Fluorophenyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a fluorophenyl group at the 1-position. Imidazole itself is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The fluorophenyl group introduces unique chemical properties to the compound, making it of interest in various fields of research and industry.
作用機序
Target of Action
1-(3-Fluorophenyl)imidazole, like other imidazole derivatives, is known to interact with multiple receptors . The imidazole ring is a key component of many biologically active compounds, including histidine and purine . It binds with high affinity to multiple receptors, making it a valuable tool for developing new therapeutic derivatives .
Mode of Action
These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets can lead to a variety of changes, depending on the specific target and the biological context .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Other indole derivatives have been reported to have antiviral activity, with some compounds showing inhibitory activity against influenza A
Pharmacokinetics
Imidazole itself is known to be highly soluble in water and other polar solvents, suggesting that it could have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biological context. Given the broad range of activities exhibited by imidazole derivatives, the effects could potentially be quite diverse
生化学分析
Biochemical Properties
Additionally, 1-(3-Fluorophenyl)imidazole has been shown to bind to certain receptors, such as the toll-like receptor 4 (TLR-4) and the mannose receptor, influencing immune responses. The binding to TLR-4 can modulate the expression of downstream signaling molecules, such as phosphorylated protein p65, which plays a role in inflammatory responses .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In macrophages, it has been demonstrated to interfere with the balance between M1 and M2 macrophages, which are involved in pro-inflammatory and anti-inflammatory responses, respectively . This interference can lead to changes in the expression of surface receptors and signaling molecules, ultimately affecting the overall immune response.
Moreover, this compound has been reported to induce apoptosis in certain cell lines, such as RAW 264.7 macrophages, by modulating the expression of apoptotic proteins and enhancing phagocytic activity . These cellular effects highlight the compound’s potential as a modulator of immune and inflammatory responses.
Molecular Mechanism
Furthermore, this compound can modulate gene expression by influencing transcription factors and signaling pathways. The binding to TLR-4 and subsequent activation of downstream signaling molecules, such as phosphorylated protein p65, can lead to changes in the expression of genes involved in inflammatory responses . These molecular interactions underscore the compound’s potential as a therapeutic agent for modulating immune and inflammatory processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular functions. The compound has been found to be relatively stable under ambient conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity.
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent impact on physiological and biochemical processes. Studies have shown that the compound exhibits a dose-dependent effect on immune responses, with higher doses leading to more pronounced modulation of inflammatory pathways .
At lower doses, this compound has been observed to enhance immune responses without causing significant toxicity. At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation, reduction, and hydrolysis of the compound, leading to the formation of metabolites that can be further processed or excreted .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization can be mediated by targeting signals or post-translational modifications that direct the compound to specific organelles.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate under microwave radiation, resulting in high yields .
Industrial Production Methods: Industrial production of this compound typically involves scalable methods such as the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . This method is favored for its efficiency and high yield.
化学反応の分析
Types of Reactions: 1-(3-Fluorophenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of imidazole-2-carboxylic acid derivatives.
Reduction: Formation of 1-(3-aminophenyl)imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Fluorophenyl)imidazole has a wide range of applications in scientific research:
類似化合物との比較
1-Phenylimidazole: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
1-(4-Fluorophenyl)imidazole: Similar structure but with the fluorine atom at the 4-position, leading to variations in biological activity.
1-(3-Chlorophenyl)imidazole: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
Uniqueness: 1-(3-Fluorophenyl)imidazole is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This substitution enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development .
特性
IUPAC Name |
1-(3-fluorophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJDRLQZCRNMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372088 | |
| Record name | 1-(3-fluorophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25372-42-3 | |
| Record name | 1-(3-fluorophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25372-42-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)


